molecular formula C9H16BrNO3 B1375465 N-Boc-3-bromo-4-hydroxy-pyrrolidine CAS No. 1017782-17-0

N-Boc-3-bromo-4-hydroxy-pyrrolidine

Cat. No. B1375465
CAS RN: 1017782-17-0
M. Wt: 266.13 g/mol
InChI Key: JVRIILICSFSOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Boc-3-bromo-4-hydroxy-pyrrolidine” is a chemical compound with the molecular formula C9H16BrNO3 . It is also known by other names such as “tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate” and "1-Boc-4-bromopyrrolidin-3-ol" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that N-Boc-3-pyrrolidinone can be used as a starting material in the synthesis of spirocyclic tetrahydrofuran .


Molecular Structure Analysis

The molecular weight of “this compound” is 266.13 g/mol . The IUPAC name for this compound is "tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate" . The InChI and Canonical SMILES representations provide more detailed structural information .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 266.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 265.03136 g/mol . The topological polar surface area is 49.8 Ų .

Scientific Research Applications

Enantioselective Catalysis

N-Boc-3-bromo-4-hydroxy-pyrrolidine plays a role in enantioselective catalysis. A study reported the enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine, highlighting its application in the synthesis of various compounds including (R)-crispine A and (S)-nicotine (Barker et al., 2011).

Synthesis of Fluorinated Derivatives

This compound is used in the synthesis of fluorinated derivatives. A study showcased its role in transforming N-Boc-protected pyrrolidin-2-one into fluorinated E1R structural derivative (Kuznecovs et al., 2020).

Iron Catalyzed Cross-Coupling

It has been utilized in iron-catalyzed cross-coupling reactions for preparing 3-substituted N-Boc protected pyrrolidines, highlighting its versatility in synthesis (Østergaard et al., 2002).

Asymmetric Synthesis

Another application is in asymmetric synthesis. The enantioselective deprotonation of N-Boc-piperidine using sec-alkyllithium and (-)-sparteine is a notable example, demonstrating the compound's utility in creating enantiomerically pure products (Bailey et al., 2002).

Synthesis of Complex Compounds

This compound is key in the synthesis of complex compounds like (+)-ipalbidine, showcasing its importance in pharmaceutical synthesis (Chea & Clive, 2015).

Ring-Opening Reactions

The compound has been used in ring-opening reactions, particularly in the synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, again underscoring its role in producing enantiomerically enriched products (Deng & Mani, 2005).

Intermediate in Synthesis

It serves as an intermediate in various synthesis pathways. For example, it was used in synthesizing 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl) pyrrolidine, an intermediate of derifenacin hydrobromide (Youlin, 2011).

properties

IUPAC Name

tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRIILICSFSOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183882
Record name 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017782-17-0
Record name 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Reactant of Route 2
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Reactant of Route 3
Reactant of Route 3
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Reactant of Route 4
Reactant of Route 4
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Reactant of Route 5
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Reactant of Route 6
N-Boc-3-bromo-4-hydroxy-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.